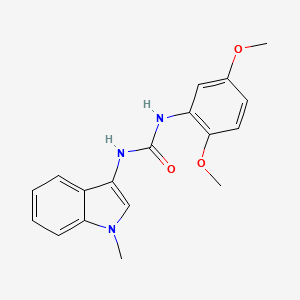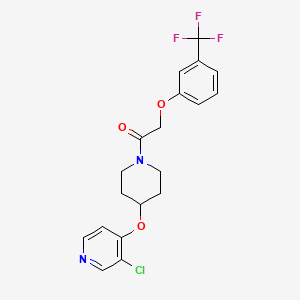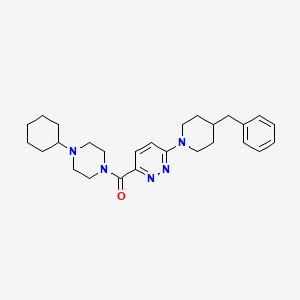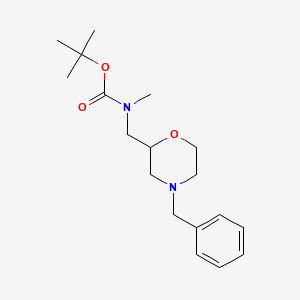![molecular formula C24H21N5O3 B2706814 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941989-16-8](/img/structure/B2706814.png)
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a dihydroquinoline moiety, a pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety, and a pyridin-2-ylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The dihydroquinoline moiety would contribute a bicyclic ring structure, while the pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety would contribute a tricyclic ring structure .
科学的研究の応用
Synthesis and Chemical Properties
Research in the field of organic chemistry has focused on the synthesis of heterocyclic compounds, demonstrating methods for creating complex molecular structures with potential applications in material science and pharmaceuticals. For instance, a study by Majumdar and Mukhopadhyay (2003) showcases the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones, highlighting techniques in radical cyclization for creating C-C bonds in heterocyclic compounds (Majumdar & Mukhopadhyay, 2003). These methodologies could be relevant for synthesizing the compound , given its complex heterocyclic structure.
Antimicrobial and Antioxidant Applications
Research by Hussein, Ismail, and El-Adly (2016) on 4-Hydroxy Quinolinone Derivatives as antioxidants in lubricating grease demonstrates the utility of quinoline derivatives in enhancing the oxidative stability of industrial products (Hussein, Ismail, & El-Adly, 2016). This suggests potential antioxidant applications for the compound , which shares structural similarities with quinolinones.
Fluorescent Chemosensors
A study by Jang et al. (2018) on the development of a fluorescent chemosensor for the detection of Group IIIA metal ions (Al3+, Ga3+, and In3+) introduces applications in environmental monitoring and analytical chemistry (Jang et al., 2018). The structural features of the compound, particularly its ability to interact with metal ions, could be leveraged in designing new chemosensors based on the compound's framework.
Material Science and Photophysical Properties
The design and synthesis of novel compounds for material science applications, such as photophysical properties and pH-sensing, have been explored. Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives with atypical AIE (Aggregation-Induced Emission) properties, which could serve as colorimetric pH sensors (Yan et al., 2017). The complex structure of the compound may offer unique photophysical properties useful in developing new materials with specific light-emission characteristics.
将来の方向性
特性
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c30-21(27-14-6-8-17-7-1-2-10-19(17)27)16-28-20-11-5-13-26-22(20)23(31)29(24(28)32)15-18-9-3-4-12-25-18/h1-5,7,9-13H,6,8,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRZNAVXLSWKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=N5)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2706731.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2706739.png)
![1-(3-methoxyphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2706740.png)
![1-Benzyl 6-(tert-butyl) 3,3-difluoro-1,6-diazaspiro[3.4]octane-1,6-dicarboxylate](/img/structure/B2706741.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2706743.png)


![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2706746.png)
![6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B2706748.png)
![2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline](/img/structure/B2706751.png)

![N-ethyl-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2706753.png)
